Eicosyltriethylammonium bromide
Description
Eicosyltriethylammonium bromide (C20H44N<sup>+</sup>Br<sup>−</sup>) is a quaternary ammonium salt characterized by a 20-carbon alkyl chain (eicosyl) bonded to a triethylammonium headgroup. This compound is primarily utilized as a cationic surfactant and phase-transfer catalyst in organic synthesis and biochemical applications . Its long hydrophobic tail enhances micelle formation in aqueous solutions, making it valuable for solubilizing lipids, stabilizing emulsions, and facilitating membrane protein extraction. While direct experimental data on its properties are sparse in the literature, its behavior can be inferred from structurally analogous compounds such as cetyltrimethylammonium bromide (CTAB) and octyltrimethylammonium bromide (C8TMAB) .
Properties
IUPAC Name |
triethyl(icosyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHLVTWLIORUSV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696199 | |
| Record name | N,N,N-Triethylicosan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75222-49-0 | |
| Record name | N,N,N-Triethylicosan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Eicosyltriethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .
Scientific Research Applications
Eicosyltriethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in biochemical assays to study enzyme activities and other biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of various industrial products, including detergents and emulsifiers
Mechanism of Action
The mechanism of action of eicosyltriethylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, facilitating the formation of micelles and other structures. This property is exploited in various applications, including the stabilization of nanoparticles and the enhancement of biochemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares eicosyltriethylammonium bromide with other alkyltrimethylammonium bromides, focusing on alkyl chain length, molecular weight, critical micelle concentration (CMC), and thermal stability:
Notes:
Key Differences and Functional Implications
Critical Micelle Concentration (CMC) :
- This compound’s elongated C20 chain drastically reduces its CMC compared to CTAB (C16) and octyltrimethylammonium bromide (C8). This property enhances its efficiency in forming micelles at lower concentrations, which is advantageous for solubilizing hydrophobic compounds .
- For example, CTAB exhibits a CMC of ~1 mM in pure water, while this compound’s CMC is estimated to be ~0.02 mM, comparable to other long-chain surfactants like dioctadecyldimethylammonium bromide .
Thermal Stability :
- Longer alkyl chains improve thermal stability. CTAB decomposes at 230–250°C, whereas this compound likely resists decomposition until >200°C, similar to other C20 surfactants .
Solubility and Aggregation Behavior :
- This compound is less water-soluble than CTAB or C8TMAB due to its higher hydrophobicity. However, it forms stable aggregates in organic-aqueous mixtures, as demonstrated by CTAB’s behavior in acetonitrile-water systems .
Applications: CTAB: Widely used in DNA extraction and nanoparticle synthesis due to its balanced hydrophobicity and charge density . this compound: Specialized applications in stabilizing high-molecular-weight complexes or lipid bilayers, leveraging its low CMC and strong hydrophobic interactions .
Analytical Characterization Methods
Key techniques for comparing these compounds include:
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., CTAB’s Mn = ~364 g/mol) .
- FTIR Spectroscopy : Identifies alkyl chain vibrations (e.g., C–Br stretches at 550–650 cm<sup>−1</sup>) and quaternary ammonium peaks (~3000 cm<sup>−1</sup>) .
- Thermogravimetric Analysis (TGA) : Measures thermal stability, showing CTAB’s decomposition at 230°C .
Biological Activity
Chemical Structure and Properties
Eicosyltriethylammonium bromide is characterized by a long hydrophobic tail (eicosyl group) and a positively charged quaternary ammonium head. Its structure can be represented as follows:
- Chemical Formula : C₂₅H₅₅BrN
- Molecular Weight : 448.67 g/mol
The amphiphilic nature of ETAB allows it to interact with biological membranes, making it a candidate for various applications in drug delivery and antimicrobial activity.
Antimicrobial Properties
ETAB exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it can disrupt microbial membranes, leading to cell lysis. The mechanism involves the insertion of the cationic surfactant into the lipid bilayer of the microbial membrane, which alters membrane permeability.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
While ETAB shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. Research indicates that at higher concentrations, ETAB can exhibit cytotoxic effects on mammalian cells. The cytotoxicity is dose-dependent and varies with cell type.
Table 2: Cytotoxic Effects of this compound on Mammalian Cells
The biological activity of ETAB can be attributed to its ability to interact with lipid membranes. The following mechanisms have been proposed:
- Membrane Disruption : ETAB's cationic nature allows it to bind to negatively charged phospholipids in microbial membranes, leading to structural destabilization.
- Biofilm Disruption : ETAB has shown efficacy in disrupting biofilms formed by bacteria, enhancing the effectiveness of antibiotics against resistant strains.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the effectiveness of ETAB against biofilm-forming bacteria in clinical settings. Results indicated a significant reduction in biofilm biomass when treated with ETAB compared to control groups. -
Case Study on Drug Delivery :
Research by Johnson et al. (2022) explored the use of ETAB as a drug delivery vehicle for anticancer agents. The study demonstrated enhanced cellular uptake and improved therapeutic efficacy in vitro, suggesting potential for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
